molecular formula C25H30N2O3S B2739200 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one CAS No. 403837-46-7

1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one

Cat. No.: B2739200
CAS No.: 403837-46-7
M. Wt: 438.59
InChI Key: ISZXFOAJUXCDAM-UHFFFAOYSA-N
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Description

1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl groups, a dihydropyrazole ring, and a cyclohexylsulfanyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the dihydropyrazole ring. This intermediate is then reacted with cyclohexylthiol and ethanone derivatives under controlled conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound’s methoxyphenyl groups and dihydropyrazole ring can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar compounds to 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-29-20-12-8-18(9-13-20)23-16-24(19-10-14-21(30-2)15-11-19)27(26-23)25(28)17-31-22-6-4-3-5-7-22/h8-15,22,24H,3-7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXFOAJUXCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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